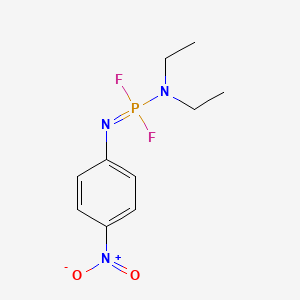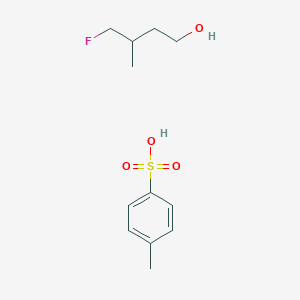
4-Fluoro-3-methylbutan-1-ol;4-methylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-methylbutan-1-ol;4-methylbenzenesulfonic acid is a compound that combines an alcohol group with a sulfonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methylbutan-1-ol;4-methylbenzenesulfonic acid typically involves the reaction of 4-Fluoro-3-methylbutan-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-3-methylbutan-1-ol;4-methylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonic acid group can be reduced to a sulfonate.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: 4-Fluoro-3-methylbutanoic acid.
Reduction: 4-Fluoro-3-methylbutan-1-ol.
Substitution: 4-Azido-3-methylbutan-1-ol.
Applications De Recherche Scientifique
4-Fluoro-3-methylbutan-1-ol;4-methylbenzenesulfonic acid has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Fluoro-3-methylbutan-1-ol;4-methylbenzenesulfonic acid involves its interaction with molecular targets such as enzymes and proteins. The fluorine atom can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The sulfonic acid group can interact with amino acid residues, modifying protein structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-3-methylbutan-1-ol: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
4-Methylbenzenesulfonic acid: Lacks the fluorinated alcohol group, limiting its applications in organic synthesis.
Uniqueness
4-Fluoro-3-methylbutan-1-ol;4-methylbenzenesulfonic acid is unique due to the presence of both a fluorinated alcohol group and a sulfonic acid group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
104714-97-8 |
|---|---|
Formule moléculaire |
C12H19FO4S |
Poids moléculaire |
278.34 g/mol |
Nom IUPAC |
4-fluoro-3-methylbutan-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C5H11FO/c1-6-2-4-7(5-3-6)11(8,9)10;1-5(4-6)2-3-7/h2-5H,1H3,(H,8,9,10);5,7H,2-4H2,1H3 |
Clé InChI |
BZNPRTMEVKJTFH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(CCO)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14337146.png)
![5-[(2,6-Dichloro-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B14337154.png)
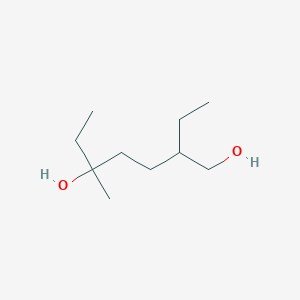

![1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]-](/img/structure/B14337182.png)
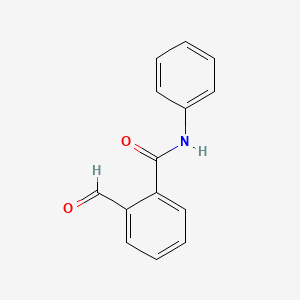

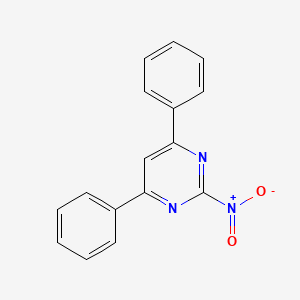
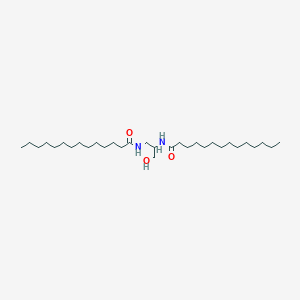
![Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl-](/img/structure/B14337214.png)
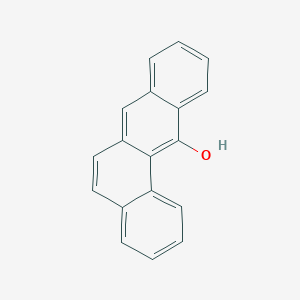
![Methyl 4-nitro-5-[(oxan-2-yl)oxy]pentanoate](/img/structure/B14337222.png)
